3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(Cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with a cyclopentanecarboxamido group and a 2,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents such as polyphosphoric acid or Lewis acids like aluminum chloride.
Introduction of the Cyclopentanecarboxamido Group: This step involves the acylation of the benzofuran core with cyclopentanecarboxylic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment of the 2,5-Dimethoxyphenyl Group: The final step is the amide formation between the benzofuran derivative and 2,5-dimethoxyaniline, facilitated by reagents such as N,N’-carbonyldiimidazole (CDI) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The specific substitution pattern of this compound may confer unique biological activities, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups and aromatic rings enable it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentanecarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a single methoxy group, potentially altering its biological activity.
3-(Cyclopentanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: Similar structure with different substitution pattern on the phenyl ring, which may affect its chemical reactivity and biological properties.
3-(Cyclopentanecarboxamido)-N-(2,5-dimethylphenyl)benzofuran-2-carboxamide: Similar structure with methyl groups instead of methoxy groups, influencing its hydrophobicity and interaction with biological targets.
Uniqueness
The uniqueness of 3-(cyclopentanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which can significantly impact its chemical and biological properties. The presence of both cyclopentanecarboxamido and 2,5-dimethoxyphenyl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-28-15-11-12-19(29-2)17(13-15)24-23(27)21-20(16-9-5-6-10-18(16)30-21)25-22(26)14-7-3-4-8-14/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMZRBFSLCSIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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